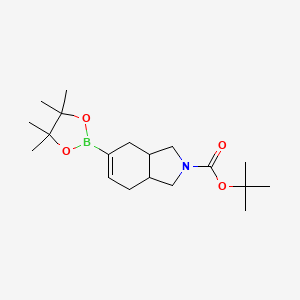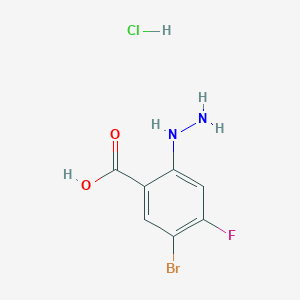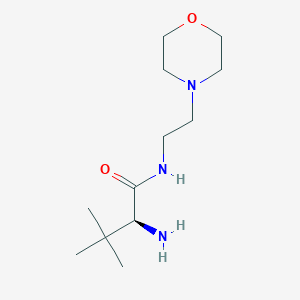![molecular formula C9H7N3 B13903773 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 1638591-52-2](/img/structure/B13903773.png)
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One efficient method involves the reaction of 5-amino-4-cyano-1H-pyrazole with 3-methyl-2-butanone under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-A]pyridine derivatives.
Aplicaciones Científicas De Investigación
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications
Mecanismo De Acción
The mechanism of action of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: Known for their significant photophysical properties and applications in materials science.
Pyrazolo[3,4-B]pyridines: Studied for their antimicrobial and anticancer activities.
Uniqueness
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1638591-52-2 |
|---|---|
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-9-8(5-10)6-11-12(7)9/h2-4,6H,1H3 |
Clave InChI |
KDQICKZZQOYIHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=C(C=NN12)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)






![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)


